molecular formula C19H15ClN4OS2 B2851315 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 851079-00-0

2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

Cat. No. B2851315
CAS RN: 851079-00-0
M. Wt: 414.93
InChI Key: DQYHQZCLWUBNKI-UHFFFAOYSA-N
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Description

The compound “2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide” is a complex organic molecule that contains several functional groups and rings, including an imidazole ring, a benzothiazole ring, and an acetamide group .


Synthesis Analysis

While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized through processes like nucleophilic substitution, condensation, or cycloaddition .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazole ring attached to a benzothiazole ring via a sulfur atom. The benzothiazole ring is further substituted with an acetamide group .


Chemical Reactions Analysis

The compound, due to the presence of various functional groups, might undergo a variety of chemical reactions. For instance, the imidazole ring might participate in electrophilic substitution reactions, while the acetamide group could undergo hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For instance, it might exhibit aromaticity due to the presence of the benzothiazole and imidazole rings. Its solubility could be influenced by the polar acetamide group .

Scientific Research Applications

Photovoltaic Efficiency and Ligand-Protein Interactions

This compound, along with its analogs, has been studied for its potential applications in photovoltaic cells as photosensitizers. These studies include spectroscopic and quantum mechanical investigations to understand their vibrational spectra, electronic properties, light harvesting efficiency (LHE), and free energy of electron injection. Furthermore, the non-linear optical (NLO) activities of these compounds have been explored, demonstrating their potential in enhancing the efficiency of dye-sensitized solar cells (DSSCs). Additionally, molecular docking studies have been conducted to assess ligand-protein interactions, particularly with Cyclooxygenase 1 (COX1), indicating potential biological applications (Mary et al., 2020).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It could be interesting to explore its biological activity, given the presence of pharmacologically relevant moieties in its structure .

properties

IUPAC Name

2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4OS2/c1-12-5-6-15-16(9-12)27-18(22-15)23-17(25)11-26-19-21-7-8-24(19)14-4-2-3-13(20)10-14/h2-10H,11H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQYHQZCLWUBNKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC=CN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

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